molecular formula C11H9NO3 B12128378 3-(2-Amino-acetyl)-chromen-2-one

3-(2-Amino-acetyl)-chromen-2-one

Cat. No.: B12128378
M. Wt: 203.19 g/mol
InChI Key: UDTUWGOIPYQEDB-UHFFFAOYSA-N
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Description

3-(2-Amino-acetyl)-chromen-2-one is a heterocyclic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure with an amino-acetyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-acetyl)-chromen-2-one typically involves the reaction of chromen-2-one derivatives with amino-acetyl precursors. One common method is the Kabachnic-Fields three-component reaction, which involves the condensation of chromen-2-one, an aromatic aldehyde, and an amino-acetyl compound in the presence of a Lewis acid catalyst such as lithium perchlorate . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-acetyl)-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino-acetyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted chromen-2-one derivatives. These products can exhibit diverse chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Amino-acetyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound can also induce oxidative stress and apoptosis in cancer cells, leading to their selective destruction. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Comparison with Similar Compounds

3-(2-Amino-acetyl)-chromen-2-one can be compared with other similar compounds, such as:

    3-(2-Amino-acetyl)-quinazolin-4(3H)-one: This compound shares a similar core structure but with a quinazolinone ring instead of a chromenone ring.

    4-Aminobenzoic acid derivatives: These compounds also contain an amino group and exhibit diverse biological activities.

The uniqueness of this compound lies in its specific combination of structural features and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(2-aminoacetyl)chromen-2-one

InChI

InChI=1S/C11H9NO3/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5H,6,12H2

InChI Key

UDTUWGOIPYQEDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN

Origin of Product

United States

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